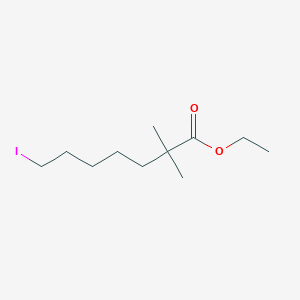

Ethyl 7-iodo-2,2-dimethylheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-iodo-2,2-dimethylheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOVUOFLAAXPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CCCCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Contemporary Synthetic Chemistry

In the landscape of modern synthetic chemistry, the value of a molecule is often measured by its efficiency and versatility in constructing larger, more complex structures with high precision. Ethyl 7-iodo-2,2-dimethylheptanoate has gained prominence primarily as a key intermediate in the synthesis of Bempedoic Acid. semanticscholar.orglupinepublishers.comchemicalbook.comresearchgate.net Bempedoic acid is a first-in-class adenosine (B11128) triphosphate-citrate lyase (ACL) inhibitor, developed to lower low-density lipoprotein (LDL) cholesterol, offering a therapeutic alternative for patients who experience side effects from statins. nih.gov

The synthesis of bempedoic acid relies on the specific structural features of this compound. lupinepublishers.com The molecule is essentially a bifunctional building block, containing two distinct reactive sites: the primary iodide at the 7-position and the ethyl ester at the 1-position. This dual functionality allows for sequential, controlled chemical transformations, a cornerstone of modern multi-step synthesis.

The synthesis of the analogous compound, ethyl 7-bromo-2,2-dimethylheptanoate, is achieved through the condensation of ethyl isobutyrate with 1,5-dibromopentane (B145557). chemicalbook.comresearchgate.net The target iodo-compound is then readily prepared from its bromo- or chloro-analogue via a classic Finkelstein reaction, which involves treating it with sodium iodide in acetone (B3395972). byjus.comwikipedia.org This reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in the acetone solvent. wikipedia.org

The table below outlines the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₁IO₂ |

| Molecular Weight | 312.19 g/mol |

| CAS Number | 2448269-30-3 |

| Appearance | Viscous oily substance |

| Canonical SMILES | CCOC(=O)C(C)(C)CCCCCI |

| InChI Key | UNOVUOFLAAXPMB-UHFFFAOYSA-N |

Historical Perspective on Analogous Alkyl Halide Ester Chemistry

The chemical principles underpinning the utility of Ethyl 7-iodo-2,2-dimethylheptanoate are rooted in fundamental reactions of organic chemistry that have a rich history. The core reactivity involves nucleophilic substitution at a saturated carbon, a class of reactions that has been studied for over a century.

The discovery of nucleophilic substitution reactions involving alkyl halides dates back to the work of German chemist Paul Walden in 1896. libretexts.orgunizin.org His experiments on the interconversion of enantiomers of malic acid laid the groundwork for understanding that these reactions often proceed with an inversion of stereochemistry. libretexts.orgunizin.org In the 1930s, Sir Christopher Ingold and Edward D. Hughes further elucidated the mechanisms of these reactions, proposing the now-familiar Sₙ1 and Sₙ2 pathways which describe the step-wise versus concerted nature of bond-making and bond-breaking. wikipedia.org

A historically significant analogous reaction is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.comunacademy.com This reaction, which forms an ether from an alkoxide and an alkyl halide, was crucial in proving the structure of ethers and is a classic example of an Sₙ2 reaction. wikipedia.orgbyjus.com The synthesis of esters from carboxylate salts and alkyl halides, while sometimes less common than Fischer esterification, follows the same fundamental principle of a nucleophile (the carboxylate) displacing a halide leaving group. windows.net

The specific conversion of an alkyl chloride or bromide to an alkyl iodide is a hallmark of the Finkelstein reaction, named after the German chemist Hans Finkelstein. byjus.comwikipedia.org His 1910 publication detailed this halogen exchange reaction, which remains a vital tool in organic synthesis for preparing alkyl iodides, which are often more reactive than their chloro or bromo counterparts. jk-sci.com

Strategic Importance As a Building Block in Complex Chemical Architectures

Ester Enolate Alkylation Routes for this compound

The formation of the carbon skeleton of this compound is effectively accomplished through the alkylation of an ester enolate. This approach involves the generation of a nucleophilic enolate from an ester, which then reacts with an electrophilic alkylating agent to form a new carbon-carbon bond.

Base-Mediated Generation of Isobutyrate Enolates

The initial step in this synthetic sequence is the deprotonation of an appropriate ester to form a reactive enolate. Ethyl isobutyrate is a common starting material for this purpose.

Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base, making it an ideal reagent for the quantitative formation of ester enolates. youtube.comlibretexts.orgyoutube.com The bulky nature of LDA minimizes side reactions, such as self-condensation of the ester, and allows for clean deprotonation at the α-carbon. youtube.com The reaction is typically carried out at low temperatures, such as -78°C, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the enolate and control the reaction rate. youtube.comyoutube.comchemicalbook.com The use of LDA under these conditions selectively generates the lithium enolate of ethyl isobutyrate, setting the stage for the subsequent alkylation step. youtube.comyoutube.com

Carbon-Carbon Bond Formation via Electrophilic Trapping with Dihaloalkanes

Once the enolate is formed, it is reacted with a suitable electrophile to extend the carbon chain. Dihaloalkanes are particularly useful in this context as they allow for the introduction of a functional handle for further transformations.

In a key step for the synthesis of the heptanoate (B1214049) backbone, the lithium enolate of ethyl isobutyrate is treated with 1,5-dibromopentane (B145557). chemicalbook.com This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks one of the electrophilic carbon atoms of the 1,5-dibromopentane, displacing a bromide ion. libretexts.orgchemicalbook.com This alkylation step forms the seven-carbon chain of the target molecule, resulting in the formation of ethyl 7-bromo-2,2-dimethylheptanoate. chemicalbook.com To favor the desired mono-alkylation product and minimize the formation of di-substituted byproducts, the reaction conditions, including the stoichiometry of the reactants, are carefully controlled. google.comgoogle.com

The following table summarizes a typical experimental procedure for this alkylation:

| Reactant | Molar Ratio | Reagent/Solvent | Temperature | Reaction Time | Product | Yield |

| Ethyl Isobutyrate | 1 | 1. LDA in THF | -78°C | - | Lithium enolate | - |

| 1,5-Dibromopentane | 1.16 | THF | -78°C to RT | Overnight | Ethyl 7-bromo-2,2-dimethylheptanoate | 44% chemicalbook.com |

Halogen Interconversion Strategies for this compound

While the direct alkylation with an iodo-containing electrophile is possible, a more common and often more efficient strategy involves the synthesis of a bromo- or chloro- precursor followed by a halogen exchange reaction.

Nucleophilic Substitution of Precursor Halogenated Esters

The conversion of the bromo- intermediate, ethyl 7-bromo-2,2-dimethylheptanoate, to the final iodo- compound, this compound, is typically achieved through a Finkelstein reaction. This reaction involves the treatment of the alkyl bromide with an excess of an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or methyl ethyl ketone. The equilibrium of this SN2 reaction is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium or potassium bromide in the organic solvent. This halogen exchange is a clean and high-yielding method for the preparation of the final target compound.

Iodination via Sodium Iodide from Mesylate Intermediates

The synthesis of alkyl iodides from alcohol precursors is a fundamental transformation in organic chemistry. One effective method involves the conversion of an alcohol to a mesylate, followed by nucleophilic substitution with sodium iodide. This two-step process, known as the Finkelstein reaction, is widely used for the preparation of alkyl iodides. organic-chemistry.org

The initial step is the formation of a mesylate intermediate from the corresponding alcohol, Ethyl 7-hydroxy-2,2-dimethylheptanoate. pharmaffiliates.com This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine. The mesylate group is an excellent leaving group, facilitating the subsequent nucleophilic attack by the iodide ion.

In the second step, the mesylate intermediate is treated with a source of iodide, commonly sodium iodide, in a suitable solvent like acetone or acetonitrile (B52724). organic-chemistry.org The iodide ion displaces the mesylate group via an S(_N)2 mechanism, resulting in the formation of this compound. organic-chemistry.org The choice of solvent is crucial, as it must be able to dissolve both the organic substrate and the inorganic iodide salt. The reaction is often driven to completion by the precipitation of the sodium mesylate byproduct in solvents like acetone.

This methodology offers a reliable route to primary and secondary alkyl iodides from their corresponding alcohols. organic-chemistry.org

Process Intensification and Scalability Considerations for this compound Production

The efficient and scalable production of chemical compounds is a primary focus of process chemistry. For the synthesis of this compound, process intensification strategies, such as the use of continuous flow reactors, can offer significant advantages over traditional batch processing.

Continuous Flow Reactor Implementations in Related Chemical Syntheses

Continuous flow chemistry has emerged as a powerful technology for the synthesis of various chemical products, including active pharmaceutical ingredients and their intermediates. springernature.com This approach offers enhanced safety, improved heat and mass transfer, and precise control over reaction parameters such as temperature, pressure, and residence time. acs.orgnih.gov

In syntheses related to alkyl halides, continuous flow reactors have been successfully employed. For instance, the synthesis of n-alkyl chlorides from their corresponding alcohols has been achieved with high yields and selectivity in a high-temperature microreactor environment. acs.org Similarly, a continuous flow process has been developed for the synthesis of various antihistamines, starting from bulk alcohols to produce the intermediate chlorides in excellent yields and short reaction times. tue.nl A patent also describes a continuous flow method for synthesizing ethyl 7-bromo-2,2-dimethylheptanoate, a closely related compound, highlighting the efficiency and safety of this approach. google.com These examples demonstrate the potential of continuous flow technology to be adapted for the production of this compound.

Optimization Parameters for Yield and Selectivity in this compound Synthesis

Optimizing the yield and selectivity of a chemical reaction is a complex task that involves the careful consideration of multiple parameters. ucla.edupatsnap.com For the synthesis of this compound, key parameters to consider include reaction temperature, reaction time, molar ratios of reactants, and catalyst choice (if applicable). ikm.org.mynumberanalytics.com

Response surface methodology (RSM) is a statistical approach that can be used to systematically investigate the effects of these parameters and their interactions to identify the optimal reaction conditions. ikm.org.my For instance, in the synthesis of oleyl oleate, RSM was used to optimize temperature, reaction time, substrate molar ratios, and agitation speed to achieve a high conversion yield. ikm.org.my

For the iodination of the mesylate intermediate, parameters to optimize would include the concentration of sodium iodide, the reaction temperature, and the choice of solvent. In a continuous flow setup, flow rates of the reactant streams and the residence time in the reactor would be critical parameters to control and optimize for maximum yield and purity of the final product. google.com

Below is an interactive data table summarizing key optimization parameters for related chemical syntheses.

| Parameter | Typical Range/Value | Impact on Yield/Selectivity | Reference |

| Reaction Temperature | 120-180 °C (for flow synthesis of alkyl chlorides) | Higher temperatures can increase reaction rates but may also lead to side reactions. | acs.orgtue.nl |

| Residence Time | 15 min (for flow synthesis of n-hexyl chloride) | Longer residence times can increase conversion but may also lead to byproduct formation. | acs.org |

| Molar Ratio (Reactants) | 1:0.5-1.5:0.5-2.5 (Ethyl isobutyrate:base:dibromopentane) | Affects the stoichiometry and can influence the extent of reaction and selectivity. | google.com |

| Flow Rate | 1mL/min to 2L/min | In continuous flow, this determines the residence time and throughput. | google.com |

Stereochemical Control and Diastereoselectivity in Related Heptanoate Synthesis

The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules. While this compound itself is achiral, the principles of stereocontrol are highly relevant in the synthesis of related, more complex heptanoate derivatives.

Intramolecular Ester Enolate Alkylation for Diastereomeric Control (e.g., ethyl 7-iodo-2,5-dimethylheptanoate)

Intramolecular reactions can be powerful tools for establishing stereocenters with a high degree of control. The intramolecular alkylation of ester enolates is a classic example of this approach. researchgate.net In the synthesis of substituted cyclohexanecarboxylates, the cyclization of ethyl 7-bromo-2-methylheptanoates with various substituents has been shown to proceed with high diastereoselectivity. researchgate.net

This method relies on the formation of an enolate from the ester, which then undergoes an intramolecular S(_N)2 reaction to form a cyclic product. The stereochemical outcome of this cyclization is determined by the relative energies of the diastereomeric transition states. cdnsciencepub.com For a hypothetical substrate like ethyl 7-iodo-2,5-dimethylheptanoate, the formation of the enolate at the C-2 position, followed by intramolecular attack on the carbon bearing the iodine atom, would lead to the formation of a substituted cyclohexane (B81311) ring. The relative stereochemistry of the methyl groups at C-2 and C-5 would be influenced by the conformational preferences of the transition state.

Analysis of Folding Strain Stereocontrol Mechanisms

The diastereoselectivity observed in intramolecular cyclization reactions can often be explained by the concept of "folding strain stereocontrol". researchgate.netcdnsciencepub.com This model posits that the stereochemical outcome is dictated by the relative steric strain present in the different possible folded conformations of the acyclic precursor as it approaches the transition state. cdnsciencepub.com

In the cyclization of acyclic molecules to form six-membered rings, the transition states can be analyzed in terms of chair-like conformations. The substituents on the acyclic chain will occupy pseudo-axial or pseudo-equatorial positions in these transition state structures. The transition state that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions, will be lower in energy and will therefore be the preferred pathway, leading to the major diastereomer. cdnsciencepub.com The energy difference between these diastereomeric transition states can be significant enough to result in high levels of diastereoselectivity. cdnsciencepub.com

This principle of folding strain stereocontrol has been successfully applied to predict and explain the stereochemical outcomes of various intramolecular ester enolate alkylations, demonstrating its utility in the rational design of stereoselective syntheses. researchgate.net

Nucleophilic Displacement and Substitution Reactions of this compound

The carbon-iodine bond in this compound is susceptible to cleavage by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Functional Group Interconversions at the ω-Iodo Position

The primary iodide of this compound can be readily displaced by various nucleophiles to afford a diverse array of derivatives. This functional group interconversion is a critical step in many multi-step synthetic sequences.

A significant application of this compound is its reaction with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base and an iodide salt catalyst, such as tetrabutylammonium (B224687) iodide (TBAI). semanticscholar.org This reaction is a key step in the synthesis of bempedoic acid. semanticscholar.orgnrochemistry.com

In this process, the this compound is typically formed in situ from its bromo-analogue, ethyl 7-bromo-2,2-dimethylheptanoate, through a Finkelstein reaction. nrochemistry.com The addition of an iodide salt like sodium iodide or TBAI facilitates the exchange of the bromine atom for an iodine atom, leading to the more reactive iodo-intermediate. nrochemistry.com

The subsequent reaction involves the deprotonation of TosMIC by a strong base, such as sodium hydride (NaH), to generate a potent nucleophile. semanticscholar.org This nucleophile then displaces the iodide from two molecules of this compound in a double alkylation reaction. nrochemistry.com This transformation results in the formation of a central isonitrile functional group, which serves as a masked carbonyl. nrochemistry.com The presence of TBAI is crucial for facilitating the initial halogen exchange and ensuring the efficient formation of the desired product. semanticscholar.org

Applications in Multi-Step Organic Synthesis Utilizing this compound

The versatility of this compound as a synthetic intermediate extends to its application in the total synthesis of complex target molecules. Its ability to undergo clean and efficient nucleophilic substitution reactions makes it an ideal precursor for introducing key structural motifs.

Strategic Intermediate in the Elaboration of Pharmacologically Relevant Compounds

The structural features of this compound make it a valuable precursor in the synthesis of various compounds with biological activity.

This compound is a pivotal intermediate in several reported synthetic routes to bempedoic acid, a lipid-lowering agent. semanticscholar.orgnrochemistry.com The synthesis often commences with the alkylation of ethyl isobutyrate with 1,5-dibromopentane to produce ethyl 7-bromo-2,2-dimethylheptanoate. semanticscholar.orgchemicalbook.comresearchgate.net This bromo-intermediate is then converted to this compound through a Finkelstein reaction, which is then subjected to a double alkylation with TosMIC. nrochemistry.com

The resulting isonitrile is subsequently hydrolyzed under acidic conditions to unmask a ketone. nrochemistry.com This ketone is then reduced, and the ester groups are saponified to yield bempedoic acid. nrochemistry.com The entire synthetic strategy hinges on the initial reactivity of the halo-heptanoate ester, with the iodo-derivative providing enhanced reactivity for the crucial C-C bond-forming step.

The structural components of the this compound moiety play a significant role in the reactivity observed in subsequent synthetic steps. The gem-dimethyl group at the α-position (adjacent to the ester) sterically hinders reactions at this site, effectively directing reactivity towards the ω-iodo position. This steric hindrance is crucial for preventing unwanted side reactions, such as self-condensation or reactions at the carbonyl group of the ester.

Comparative Analysis of Halogen Substituent Effects on Reactivity in Related Esters

The identity of the halogen substituent at the terminal (ω) position of long-chain esters, such as in the series of ethyl 7-halo-2,2-dimethylheptanoates, is a critical determinant of the molecule's chemical behavior. The distinct reactivity profiles of the iodo, bromo, and chloro derivatives are a direct consequence of the fundamental electronic and steric properties of the respective halogen atoms. These differences significantly influence the kinetics and pathways of synthetic transformations.

The reactivity of the carbon-halogen (C-X) bond in alkyl halides is primarily governed by a combination of electronic effects, namely bond strength and polarity, and steric effects related to the size of the halogen atom.

Electronic Effects:

A common misconception is that the greater polarity of the carbon-chlorine bond, due to chlorine's higher electronegativity compared to bromine and iodine, should lead to faster reactions; however, the opposite is true for nucleophilic substitution. scribd.com The predominant electronic factor is the carbon-halogen bond strength . As one descends the halogen group, the atomic size increases, leading to less effective orbital overlap with carbon. This results in longer and weaker bonds.

The bond dissociation energy, which quantifies the energy required to break the C-X bond, decreases significantly from chlorine to iodine. This means the carbon-iodine bond is the most easily broken, rendering iodoalkanes the most reactive in processes involving the cleavage of this bond. wikipedia.org

Table 1: Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kJ/mol) | Electronegativity (Pauling Scale) | Atomic Radius (pm) |

|---|---|---|---|

| C-Cl | 328 | 3.16 | 99 |

| C-Br | 276 | 2.96 | 114 |

| C-I | 240 | 2.66 | 133 |

Another crucial electronic consideration is the leaving group ability of the corresponding halide ion (X⁻). A good leaving group is one that is stable in solution after detaching from the main molecule. The stability of halide anions increases down the group (I⁻ > Br⁻ > Cl⁻) because the negative charge is dispersed over a larger atomic volume in the iodide ion. This makes iodide the best leaving group among the three.

Steric Effects:

Steric hindrance arises from the spatial bulk of atoms or groups, which can impede a reaction. viu.ca In the context of a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must approach the carbon atom from the side opposite the leaving group. While the iodine atom is the largest of the three halogens, its position at the end of a long alkyl chain in this compound minimizes its direct steric impact on reactions at the ester group. However, for reactions occurring at the ω-carbon itself, the size of the halogen can influence the ease of approach of a nucleophile.

The differences in electronic and steric properties among the ω-halogenated esters have profound implications for their reaction rates and the reaction pathways they are likely to follow.

Reaction Kinetics:

For nucleophilic substitution reactions, the rate is directly influenced by the carbon-halogen bond strength and the leaving group's stability. Consequently, the reactivity of primary alkyl halides follows the trend: R-I > R-Br > R-Cl . This order is due to the lower activation energy required to cleave the weaker C-I bond and the greater stability of the resulting iodide ion. scribd.comwikipedia.org

Therefore, this compound is expected to undergo nucleophilic substitution at the terminal carbon at a significantly faster rate than its bromo and chloro counterparts.

Table 2: Relative Reaction Rates for Primary Alkyl Halides in Sₙ2 Reactions

| Alkyl Halide Type | Relative Rate |

|---|---|

| R-Cl | 1 |

| R-Br | ~50 |

| R-I | ~100 |

Pathway Selection:

The choice between substitution (Sₙ2) and elimination (E2) pathways is also influenced by the halogen. Generally, primary alkyl halides strongly favor substitution. However, the higher electronegativity of chlorine can render the β-hydrogens (on the carbon adjacent to the C-Cl bond) more acidic, which may slightly increase the propensity for elimination reactions with strong, bulky bases compared to the iodo- and bromo-derivatives. orgchemboulder.com

The unique properties of the carbon-iodine bond also allow for reaction pathways that are less common for chloro- and bromo-compounds, such as various radical-mediated transformations and certain metal-catalyzed cross-coupling reactions. In the case of intramolecular reactions, such as a cyclization initiated by a nucleophilic attack from another part of the molecule, the faster kinetics associated with the C-I bond cleavage would lead to a more rapid formation of the cyclic product from this compound compared to the other halogenated analogues.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Ethyl 7 Iodo 2,2 Dimethylheptanoate

Advanced Spectroscopic Techniques for Structural Confirmation of Ethyl 7-iodo-2,2-dimethylheptanoate

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offers a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The ethyl ester group is characterized by a quartet signal for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The gem-dimethyl group at the C2 position gives rise to a sharp singlet, as these protons are equivalent and have no adjacent protons to couple with. The protons on the alkyl chain appear as multiplets, with the methylene group adjacent to the iodine atom (-CH₂-I) being the most downfield-shifted due to the deshielding effect of the electronegative iodine.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group appears at the most downfield position. The quaternary carbon at the C2 position is also readily identifiable. The carbon atom bonded to the iodine (C-I) shows a characteristic upfield shift compared to its corresponding alkane due to the "heavy atom effect". The remaining carbon signals of the alkyl chain and the ethyl group can be assigned based on their expected chemical shifts.

Predicted NMR Data for this compound:

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| CH₃ -CH₂-O- | ~1.25 ppm (triplet) | ~14 ppm |

| CH₃-CH₂ -O- | ~4.12 ppm (quartet) | ~60 ppm |

| -C(CH₃ )₂ | ~1.15 ppm (singlet) | ~25 ppm |

| -C (CH₃)₂ | - | ~42 ppm |

| -C =O | - | ~177 ppm |

| -CH₂- (alkyl chain) | ~1.3-1.8 ppm (multiplets) | ~24-38 ppm |

| -CH₂ -I | ~3.19 ppm (triplet) | ~7 ppm |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₁H₂₁IO₂ and a molecular weight of 312.19 g/mol , the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 312. chemspider.comchemscene.com

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several key pathways. A prominent fragmentation would be the loss of the iodine atom, resulting in a peak at m/z 185, corresponding to the [M-I]⁺ fragment. Another characteristic fragmentation is the alpha-cleavage of the ester group, leading to the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 267, or the loss of an ethyl group (-CH₂CH₃) from the ester. The base peak in the spectrum of a similar compound, 2-iodo-2-methylpropane, is often the tertiary carbocation at m/z 57, suggesting that a corresponding stable carbocation could be a significant fragment for this compound as well. docbrown.info

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Predicted Fragment |

| 312 | [M]⁺ (Molecular Ion) |

| 267 | [M - OCH₂CH₃]⁺ |

| 185 | [M - I]⁺ |

| 127 | [I]⁺ |

| 57 | [C(CH₃)₂H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its ester and alkyl iodide functionalities.

The most prominent feature in the IR spectrum would be the strong absorption band from the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the fingerprint region, usually between 1000-1300 cm⁻¹. The presence of the C-I bond is indicated by a stretching vibration at the lower end of the fingerprint region, generally in the range of 500-600 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl chain would also be present.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | ~1740 |

| C-O (Ester) | ~1150-1250 |

| C-H (Alkyl) | ~2850-2960 |

| C-I (Alkyl Iodide) | ~500-600 |

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for separating components of a mixture and for determining the purity and concentration of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the techniques of choice for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a robust and widely used technique for the analysis of a broad range of compounds. For a relatively non-polar compound like this compound, a reversed-phase HPLC method would be most suitable. This involves a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.

A typical method would employ a gradient elution, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. This ensures the efficient elution of the target compound while separating it from any more polar or less polar impurities. Detection can be achieved using a UV detector (if the compound has a chromophore, though esters have a weak one) or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC method for this compound would also be a reversed-phase method, likely using a C18 or a similar non-polar column. The faster analysis times offered by UPLC are particularly advantageous for high-throughput screening and quality control applications.

General Chromatographic Conditions for the Analysis of this compound:

| Parameter | HPLC | UPLC |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Gradient elution (e.g., 50-95% B over 15 min) | Gradient elution (e.g., 50-95% B over 3 min) |

| Flow Rate | ~1.0 mL/min | ~0.5 mL/min |

| Detector | UV, RI, or ELSD | UV, RI, or ELSD |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable analytical technique for the comprehensive characterization of this compound. This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. medistri.swiss In the context of this compound, GC-MS is instrumental in confirming the compound's identity, elucidating its fragmentation pathways, and identifying and quantifying trace-level impurities that may be present from the synthesis process or degradation. thermofisher.com

The analysis of fatty acid esters by GC-MS is a well-established practice, providing predictable elution patterns and fragmentation. ugent.beoup.com For this compound, its relatively high molecular weight and boiling point necessitate specific GC conditions. A typical analysis would employ a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, to ensure good resolution and peak shape. researchgate.netsigmaaldrich.com The oven temperature program would start at a moderate temperature and gradually ramp up to a higher final temperature to facilitate the elution of the compound and any less volatile impurities. researchgate.net

Upon introduction into the mass spectrometer, typically using electron ionization (EI), this compound undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint. The fragmentation of long-chain esters and alkyl iodides follows established patterns. jove.comlibretexts.orgnih.gov The molecular ion peak ([M]⁺) may be observed, though it can be of low abundance for long-chain compounds. nih.gov

Key fragmentation pathways for this compound are expected to include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. libretexts.org

McLafferty Rearrangement: A characteristic fragmentation of esters, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule. libretexts.org

Loss of the Ethoxy Group: Cleavage of the ester linkage can result in the loss of the ethoxy radical (•OCH2CH3), leading to the formation of a prominent acylium ion.

Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can cleave, leading to fragments corresponding to the loss of an iodine atom or the iodine atom itself (m/z 127). docbrown.info The presence of iodine is often indicated by a characteristic isotopic pattern, although for iodine, which is monoisotopic, this is not the case. jove.com

Detailed Research Findings

While specific research exclusively on the GC-MS analysis of this compound is not widely published, data from analogous structures provide a strong basis for predicting its behavior. The retention time in a standard non-polar column would be longer than that of shorter-chain esters due to its higher boiling point. researchgate.net The mass spectrum would be a composite of the fragmentation patterns characteristic of both a dimethyl-substituted fatty acid ester and a primary iodoalkane.

A hypothetical table of major expected mass fragments is presented below:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 326 | [C11H21IO2]⁺ | Molecular Ion ([M]⁺) |

| 297 | [C9H18IO]⁺ | Loss of ethoxy group (-•OC2H5) |

| 199 | [C11H21O2]⁺ | Loss of iodine radical (-•I) |

| 155 | [C9H19O]⁺ | Cleavage at the ester group |

| 127 | [I]⁺ | Iodine cation |

| 88 | [C4H8O2]⁺ | McLafferty rearrangement product |

| 57 | [C4H9]⁺ | Butyl cation from the dimethylpentyl chain |

Trace Impurity Profiling

A critical application of GC-MS in the analysis of this compound is the detection and identification of trace impurities. medistri.swiss These impurities can arise from unreacted starting materials, by-products from the synthesis, or degradation products. The high sensitivity of GC-MS allows for the detection of these impurities even at very low concentrations. thermofisher.com

Potential impurities that could be identified include:

Starting Materials: Residual amounts of reactants used in the synthesis.

De-iodinated Analog: Ethyl 2,2-dimethylheptanoate, formed if the iodine atom is replaced by a hydrogen atom.

Hydrolyzed Product: 7-iodo-2,2-dimethylheptanoic acid, resulting from the hydrolysis of the ester.

Shorter or Longer Chain Homologs: Esters with slightly different chain lengths.

A table of potential impurities and their expected GC-MS characteristics is provided below:

| Potential Impurity | Expected Relative Retention Time | Key Diagnostic Mass Fragments (m/z) |

| Ethyl 2,2-dimethylheptanoate | Shorter | 200 ([M]⁺), 155, 127, 88 |

| 7-iodo-2,2-dimethylheptanoic acid | Longer (may require derivatization) | 298 ([M]⁺), 281, 171, 127 |

| 7-hydroxy-2,2-dimethylheptanoate | Longer | 216 ([M]⁺), 199, 171, 88 |

Computational and Theoretical Investigations of Ethyl 7 Iodo 2,2 Dimethylheptanoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are powerful tools for understanding the molecular properties of a compound from first principles. For Ethyl 7-iodo-2,2-dimethylheptanoate, Density Functional Theory (DFT) would be a highly suitable method. DFT studies can provide reliable thermodynamic and kinetic data for gas-phase chemical reactions. labex-cappa.fr These calculations involve choosing a functional (e.g., B3LYP) and a basis set (e.g., def2-TZVP) to approximate the complex interactions of electrons within the molecule. acs.org

A typical DFT study on this molecule would begin with geometry optimization to find the lowest energy conformation. From this optimized structure, various properties could be calculated. High-level ab initio and DFT studies can serve as a viable alternative to experiments for obtaining reliable molecular data. labex-cappa.fr

Table 1: Hypothetical Parameters for a DFT Study of this compound

| Parameter | Typical Method/Basis Set | Information Yielded |

| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized molecular structure, bond lengths, bond angles |

| Frequency Analysis | Same as optimization | Vibrational frequencies (for IR spectra), zero-point energy |

| Single Point Energy | Higher level (e.g., def2-TZVP) | More accurate electronic energy |

| Solvation Model | SMD, PCM | Properties in solution |

This table is illustrative of the methodologies that would be used and does not represent actual published data for the compound.

Theoretical Predictions of Reactivity and Reaction Mechanisms

Theoretical calculations can predict the most likely pathways for chemical reactions. For this compound, a primary iodoalkane, several reaction types could be investigated.

One of the most important reactions for haloalkanes is nucleophilic substitution (SN1 and SN2). byjus.com As a primary haloalkane, this compound would be expected to favor the SN2 mechanism. byjus.com The strength of the carbon-halogen bond is a key factor in reactivity, with the C-I bond being the weakest among the halogens (excluding astatine), making iodoalkanes the most reactive in this class of compounds. youtube.com Theoretical models could calculate the activation energies for these substitution reactions with various nucleophiles.

Elimination reactions (E1 and E2) are also common for alkyl halides, leading to the formation of alkenes. testbook.com DFT calculations could be used to model the transition states for both substitution and elimination pathways to predict the product distribution under different conditions (e.g., choice of base/nucleophile, solvent). The reactivity of haloalkanes is influenced by their polarity, making the carbon to which the halogen is attached an attractive target for nucleophiles. wikipedia.orgyoutube.com

Table 3: Predicted Reactivity Profile of this compound

| Reaction Type | Predicted Favored Mechanism | Rationale |

| Nucleophilic Substitution | SN2 | Primary alkyl halide structure minimizes steric hindrance for backside attack. byjus.com |

| Elimination | E2 | Requires a strong base; competes with SN2. testbook.com |

| Reactivity vs. other Halides | High | The C-I bond is weaker and longer than C-Br, C-Cl, or C-F bonds, leading to a lower activation energy for bond cleavage. youtube.comlibretexts.org |

This table is based on established principles of organic reactivity and is not derived from specific computational data for the title compound.

Future Perspectives in Research on Ethyl 7 Iodo 2,2 Dimethylheptanoate

Development of Novel and Sustainable Synthetic Approaches

The current synthesis of Ethyl 7-iodo-2,2-dimethylheptanoate and its bromo-analogue often involves multi-step processes that may not be the most environmentally benign or efficient. semanticscholar.orglupinepublishers.comnrochemistry.com Future research will likely focus on developing more sustainable and atom-economical synthetic routes.

One promising avenue is the adoption of continuous flow chemistry . A patent for the synthesis of the analogous Ethyl 7-bromo-2,2-dimethylheptanoate highlights the use of a continuous flow reactor, which offers precise control over reaction conditions, improved safety, and enhanced scalability. google.com This technology could be adapted for the synthesis of the iodo-derivative, potentially leading to higher yields and reduced waste. The use of microreactors can also minimize the risks associated with handling hazardous reagents.

The application of alternative energy sources such as ultrasound and light could also pave the way for greener syntheses. tcichemicals.comacs.orgjiaolei.group Ultrasound-assisted reactions can often proceed under milder conditions and in shorter reaction times, while photochemical methods, particularly those employing photoredox catalysis, can enable novel bond formations that are difficult to achieve through traditional thermal methods. rsc.orgnih.govrsc.orgresearchgate.net Research into photo-induced radical reactions of alkyl iodides is a rapidly growing field and could offer new pathways to synthesize and functionalize this compound. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.govacs.orgucl.ac.uk

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Adapting existing flow chemistry protocols for the bromo-analogue to the iodo-compound. |

| Catalytic Iodination | Increased atom economy and reduced waste. | Development of selective catalysts for the direct iodination of long-chain esters. |

| Ultrasound-Assisted Synthesis | Milder reaction conditions and shorter reaction times. | Investigating the feasibility of sonochemical methods for the synthesis of the target molecule. |

| Photochemical Synthesis | Access to novel reaction pathways and functionalizations. | Exploring photoredox catalysis for the formation and subsequent reactions of the iodo-ester. |

Exploration of Diverse Synthetic Applications Beyond Current Uses

Currently, the primary application of this compound is as a building block in the synthesis of bempedoic acid. semanticscholar.orglupinepublishers.comnrochemistry.comchemicalbook.comresearchgate.netchemicalbook.comyoutube.com However, its chemical structure, featuring a terminal iodide and a sterically hindered ester, suggests a wide range of potential applications in organic synthesis that remain largely unexplored.

The terminal iodide is a versatile functional group that can participate in a variety of cross-coupling reactions . This could enable the introduction of diverse molecular fragments at the end of the seven-carbon chain, leading to the synthesis of novel long-chain functionalized molecules. For instance, it could be a substrate for Suzuki, Heck, or Sonogashira coupling reactions, opening doors to new classes of compounds with potential applications in materials science or as biological probes. rsc.org

Furthermore, the iodo-ester could serve as a precursor for the synthesis of various heterocyclic compounds . organic-chemistry.org Intramolecular cyclization reactions, potentially triggered by radical or metal-catalyzed processes, could lead to the formation of novel lactones or other oxygen-containing heterocycles. tcichemicals.comacs.org The development of new iodocyclization reactions could provide access to unique carbocyclic and N-heterocyclic compounds. tcichemicals.com

The generation of alkyl radicals from the carbon-iodine bond under mild conditions, such as through photoredox catalysis, is another promising area. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.netnih.govacs.orgucl.ac.uk These radicals could then participate in a variety of addition and cyclization reactions, allowing for the construction of complex molecular architectures. harvard.eduyoutube.com For example, radical cyclization of iodoesters is a known method for forming five-membered rings. harvard.edu

| Potential Application | Synthetic Strategy | Possible Outcomes |

| Cross-Coupling Reactions | Suzuki, Heck, Sonogashira coupling | Novel long-chain functionalized molecules |

| Heterocycle Synthesis | Intramolecular cyclization (radical or metal-catalyzed) | New lactones and other O-heterocycles |

| Radical Chemistry | Photoredox-mediated radical generation | Complex molecular architectures via addition and cyclization reactions |

Mechanistic Insights into its Role in Complex Synthetic Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While the Finkelstein reaction, often used to introduce the iodide, is generally understood as an SN2 process, its kinetics and stereochemistry on sterically hindered, long-chain substrates like this warrant further investigation. nrochemistry.comiitk.ac.inorganic-chemistry.orgwikipedia.orgbyjus.comic.ac.uk

In the context of bempedoic acid synthesis, the iodo-intermediate undergoes a double alkylation reaction. nrochemistry.comchemicalbook.com A detailed mechanistic study of this key transformation could reveal important information about the role of the iodide as a leaving group, the influence of the sterically bulky dimethyl-substituted ester, and the potential for side reactions. Computational studies could be employed to model the transition states and intermediates, providing valuable insights into the reaction pathway. rsc.org

Investigating the stereochemistry of reactions involving this prochiral molecule could also be a fruitful area of research. For example, understanding how the stereochemistry of the carbon chain influences the reactivity of the iodide could lead to the development of enantioselective synthetic methods. jiaolei.group

Green Chemistry Considerations in its Production and Utilization

The principles of green chemistry will undoubtedly shape the future of research on this compound. This includes not only the development of greener synthetic routes, as discussed in section 6.1, but also a holistic assessment of the entire lifecycle of the compound.

Future research should focus on:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Use of Renewable Feedstocks: Exploring the possibility of deriving the heptanoate (B1214049) backbone from renewable sources.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. The use of ionic liquids as both solvent and catalyst in nucleophilic substitution reactions is a promising example. organic-chemistry.org

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. Photochemical and enzymatic reactions are particularly attractive in this regard.

Catalysis: Prioritizing the use of catalytic reagents over stoichiometric ones to reduce waste.

By integrating these green chemistry principles, the production and utilization of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.